Head-Twitch Response Potency: 4-AcO-DALT Ranks as the Most Potent DALT Derivative In Vivo
In the mouse head-twitch response (HTR) assay—a validated behavioral proxy for 5-HT2A receptor-mediated psychedelic activity—4-AcO-DALT exhibited the highest potency among all DALT derivatives tested. The rank order of potency, expressed as ED50 in μmol/kg (IP administration in C57BL/6J mice), was: 4-AcO-DALT (4.8 μmol/kg) > 5-F-DALT (5.4 μmol/kg) > 5-MeO-DALT (7.3 μmol/kg) > 4-HO-DALT (8.3 μmol/kg) > DALT (12.3 μmol/kg) > 5-Br-DALT (13.5 μmol/kg) [1]. This represents a 2.6-fold greater potency than the parent scaffold DALT and a 1.7-fold greater potency than the corresponding 4-hydroxy derivative 4-HO-DALT on a molar basis [1]. A multiple regression analysis indicated that 5-HT2A and 5-HT1A receptors make positive and negative contributions, respectively, to HTR potency (R² = 0.8729), but HTR potency was not correlated with either 5-HT1A or 5-HT2A binding affinity alone, underscoring that the in vivo functional readout captures integrated pharmacology not predictable from single-receptor binding data [1].
| Evidence Dimension | In vivo 5-HT2A-mediated behavioral potency (HTR ED50) |
|---|---|
| Target Compound Data | ED50 = 1.99 mg/kg (4.8 μmol/kg, 95% CI: 3.3–7.1) |
| Comparator Or Baseline | DALT: ED50 = 3.42 mg/kg (12.3 μmol/kg); 4-HO-DALT: ED50 = 2.60 mg/kg (8.3 μmol/kg); 5-MeO-DALT: ED50 = 2.25 mg/kg (7.3 μmol/kg); 5-F-DALT: ED50 = 1.58 mg/kg (5.4 μmol/kg); 5-Br-DALT: ED50 = 4.80 mg/kg (13.5 μmol/kg) |
| Quantified Difference | 4-AcO-DALT is 2.6-fold more potent than DALT, 1.7-fold more potent than 4-HO-DALT, and 1.5-fold more potent than 5-MeO-DALT on a μmol/kg basis |
| Conditions | Male C57BL/6J mice, IP injection, magnetometer-based automated HTR detection, 30-min recording period, n=5–6/group |
Why This Matters
For researchers requiring the DALT derivative with the highest in vivo functional potency at 5-HT2A-mediated behavioral endpoints, 4-AcO-DALT is the empirically superior choice within the class, directly validated against five structural analogs in the same assay system.
- [1] Klein LM, Cozzi NV, Daley PF, Brandt SD, Halberstadt AL. Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology. 2018;142:231-239. doi:10.1016/j.neuropharm.2018.02.028. Table 2. View Source
